Fostriecin - 87810-56-8

Fostriecin

Catalog Number: EVT-412129
CAS Number: 87810-56-8
Molecular Formula: C19H27O9P
Molecular Weight: 430.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fostriecin (CI-920) is a naturally occurring phosphate monoester originally isolated from Streptomyces pulveraceus extracts. [, ] It is classified as an antitumor antibiotic due to its potent cytotoxic activity against a broad range of cancerous cell lines. [] Fostriecin is particularly notable for its selective inhibition of protein phosphatases 2A (PP2A) and 4 (PP4), [] making it a valuable tool in scientific research for investigating the roles of these phosphatases in various cellular processes. Fostriecin's unique mechanism of action and high selectivity have spurred considerable interest in its development as a potential antitumor agent and a probe for studying cellular signaling pathways.

Future Directions
  • Development of stable analogs: Overcoming fostriecin's inherent instability remains a critical challenge for its therapeutic application. Further research should focus on designing more stable derivatives while retaining its potent and selective PP2A/PP4 inhibitory activity. [, , ]

  • Elucidating structure-activity relationships: Detailed investigations of the structure-activity relationships of fostriecin and its analogs can provide valuable insights for optimizing its pharmacological properties and developing new phosphatase inhibitors with improved selectivity and efficacy. [, , ]

  • Exploring therapeutic potential: Despite challenges with stability, fostriecin's unique mechanism of action warrants further investigation of its therapeutic potential in cancer and other diseases where PP2A/PP4 dysregulation plays a role. [, , ]

  • Expanding applications in target deconvolution: Fostriecin's successful application in chemoproteomics approaches like LiP-Quant highlights its potential for broader use in identifying and characterizing protein targets of small molecules in various research areas. [, ]

  • Investigating PP4-specific effects: While fostriecin is known to inhibit both PP2A and PP4, further research is needed to differentiate the specific roles of these phosphatases in mediating its biological effects. This can involve the development of more selective PP4 inhibitors and the use of genetic approaches to manipulate PP4 expression. []

Cytostatin

Compound Description: Cytostatin is a naturally occurring antitumor agent structurally related to fostriecin, both belonging to the fostriecin family of natural products. [] Like fostriecin, cytostatin exhibits potent inhibition against protein phosphatase 2A (PP2A). [] Structural similarities include a phosphate monoester, an α,β-unsaturated δ-lactone, and a conjugated triene. [] Cytostatin's activity is highly dependent on its stereochemistry, with diastereomers exhibiting significantly reduced potency against PP2A. [] The unsaturated lactone is proposed to form a covalent bond with Cys269 of PP2A, contributing to its inhibitory activity and selectivity. []

Relevance: Cytostatin's close structural resemblance to fostriecin, including the presence of the α,β-unsaturated δ-lactone and triene, suggests a shared mechanism for PP2A inhibition. [] The reduced activity observed in cytostatin diastereomers highlights the importance of specific stereochemistry for potent PP2A inhibition by these compounds. [] This reinforces the significance of the C9-phosphate, C11-alcohol, and triene features for the inhibitory activity exhibited by both fostriecin and cytostatin. []

Phoslactomycin B (PLM-B)

Compound Description: Phoslactomycin B (PLM-B) is a naturally occurring compound belonging to a class of phosphorylated polyketides that includes fostriecin. [, ] It is a potent and selective inhibitor of serine/threonine phosphatases. [] While sharing structural similarities with fostriecin, including the presence of an unsaturated lactone, PLM-B features a fully reduced cyclohexyl ring. [, ] PLM-B exhibits antifungal activity, [, ] a property attributed to its unsaturated lactone. [] Studies indicate that PLM-B is less stable than fostriecin under various pH and temperature conditions, undergoing both acid and base-catalyzed decomposition. []

Malonylated Phoslactomycin B (M-PLM-B)

Compound Description: Malonylated Phoslactomycin B (M-PLM-B) is a novel analog of PLM-B identified during the study of the phoslactomycin biosynthetic pathway. [] It is characterized by the esterification of the C-3 hydroxyl group of PLM-B with malonic acid. [] M-PLM-B is relatively unstable, readily undergoing a base-catalyzed elimination reaction to yield PLM-B and acetic acid. [] Interestingly, M-PLM-B exhibits slightly higher inhibitory activity against PP2A compared to PLM-B. []

Relevance: M-PLM-B provides insights into the biosynthesis of PLM-B and potentially other related compounds like fostriecin. [] The malonyl ester in M-PLM-B, absent in fostriecin, suggests a potential intermediate in the formation of the unsaturated lactone. [] Despite its instability, the higher PP2A inhibitory activity of M-PLM-B compared to PLM-B indicates that modifications to the core structure of PLM-B can influence its biological activity, possibly by affecting its interaction with the enzyme. []

Sultriecin

Compound Description: Sultriecin is a natural product structurally related to both fostriecin and cytostatin. [] It shares core structural features with fostriecin, including the presence of a phosphate group and a conjugated triene, but differs in the lactone moiety. []

Relevance: The structural similarities between sultriecin and fostriecin, particularly the shared triene moiety, suggest potential overlap in their biosynthetic pathways and possible shared biological activities. [] The study of sultriecin analogs, like sulfocytostatin, can provide insights into the structure-activity relationship of fostriecin and aid in developing more potent and selective phosphatase inhibitors. []

Okadaic Acid

Compound Description: Okadaic acid is a potent inhibitor of protein phosphatases, particularly PP1 and PP2A. [, ] It is a polyether fatty acid produced by several species of dinoflagellates. [, ] Okadaic acid has been widely used as a tool to study cellular processes regulated by protein phosphorylation. [, ] Like fostriecin, okadaic acid can induce premature chromosome condensation in interphase cells, highlighting its impact on cell cycle progression. []

Relevance: Although structurally distinct from fostriecin, okadaic acid shares the ability to inhibit PP2A, [, ] suggesting a convergence in their biological effects despite different mechanisms of action. Comparison of okadaic acid's effects to those of fostriecin helps delineate the specific roles of PP2A and other phosphatases in cell cycle control and other cellular processes. [, ]

Cantharidin

Compound Description: Cantharidin is a naturally occurring toxin produced by blister beetles. [] It acts as a potent and non-selective inhibitor of protein phosphatases, including PP1, PP2A, and PP5. [, ] Like fostriecin, cantharidin can disrupt cell cycle progression and induce mitotic arrest. []

Relevance: The ability of cantharidin to inhibit PP2A, albeit with lower selectivity compared to fostriecin, [] allows for a comparative analysis of their effects on cell cycle progression and other PP2A-mediated processes. [] By studying the shared and distinct biological effects of cantharidin and fostriecin, researchers can gain insights into the specific roles of PP2A and identify potential therapeutic targets. []

Source and Classification

Fostriecin belongs to a class of compounds known as polyketides, which are characterized by their complex structures and diverse biological activities. Specifically, it is classified as a phosphate monoester with notable polyene, polyol, and pyranone functionalities. The compound was first isolated in 1983 from Streptomyces pulveraceus, marking its entry into the field of medicinal chemistry due to its promising antitumor activity .

Synthesis Analysis

The synthesis of fostriecin has been the subject of extensive research, resulting in various synthetic routes aimed at achieving enantioselectivity and structural fidelity. Notably, three distinct synthetic approaches have been reported:

  1. Total Synthesis: This method involves a highly convergent strategy utilizing chiral building blocks. Key steps include:
    • Sharpless Dihydroxylation: Employed to establish the stereochemistry at the C-8/9 positions.
    • Leighton Allylation: Used for setting the C-5 position.
    • Noyori Transfer Hydrogenation: Applied for configuring the C-11 position in one formal synthesis.
    • Pd-π-Allyl Reduction: Utilized in the total synthesis to achieve precise stereochemical outcomes .
  2. Formal Syntheses: These approaches include modifications that allow for the synthesis of related compounds such as dihydro-dephospho-fostriecin while retaining key structural elements of fostriecin itself .
  3. Synthetic Strategies: A comprehensive review highlights that the total synthesis can be completed in 23 longest linear steps (39 total steps), showcasing the complexity and meticulous planning involved in its construction .
Molecular Structure Analysis

Fostriecin's molecular structure is notable for its intricate arrangement of functional groups that contribute to its biological activity. The compound features:

  • A phosphate group that plays a crucial role in its interaction with biological targets.
  • Polyene segments that are essential for its antitumor efficacy.
  • A unique stereochemical configuration that has been confirmed through various spectroscopic methods including nuclear magnetic resonance and high-resolution mass spectrometry.

The structural formula can be represented as follows:

C15H17O7P\text{C}_{15}\text{H}_{17}\text{O}_{7}\text{P}

This formula indicates the presence of 15 carbon atoms, 17 hydrogen atoms, 7 oxygen atoms, and one phosphorus atom .

Chemical Reactions Analysis

Fostriecin participates in several chemical reactions that are critical for its biological activity:

  • Inhibition of Protein Phosphatases: Fostriecin exhibits selective inhibition of protein phosphatase 2A and protein phosphatase 4, which are pivotal in various cellular processes.
  • Topoisomerase II Interaction: Although initially thought to inhibit topoisomerase II directly, recent findings suggest that this may not be the primary mechanism through which fostriecin exerts its antitumor effects .
Mechanism of Action

The mechanism through which fostriecin exerts its antitumor effects primarily involves:

  • Selective Inhibition: Fostriecin acts as a potent inhibitor of protein phosphatases, particularly protein phosphatase 2A and protein phosphatase 4. This inhibition disrupts normal cell cycle progression and promotes apoptosis in cancer cells.
  • Mitotic Entry Checkpoint Disruption: By inhibiting these phosphatases, fostriecin interferes with the mitotic entry checkpoint, leading to cell cycle arrest and subsequent cell death .
Physical and Chemical Properties Analysis

Fostriecin exhibits several key physical and chemical properties:

  • Molecular Weight: Approximately 365.27 g/mol.
  • Solubility: Soluble in organic solvents but shows limited solubility in water due to its hydrophobic regions.
  • Stability: The compound has shown storage instability under certain conditions, which has implications for its clinical use .
Applications

Fostriecin has potential applications across various fields:

  • Antitumor Agent: Its primary application is as an antitumor agent due to its ability to inhibit critical pathways involved in cancer cell proliferation.
  • Research Tool: Fostriecin serves as a valuable tool for studying protein phosphatase functions and their roles in cellular signaling pathways.
  • Synthetic Biology: Ongoing research into its synthesis may lead to the development of analogs with improved stability and efficacy for therapeutic use .
Introduction to Fostriecin

Discovery and Natural Origin (Streptomyces pulveraceus)

Fostriecin was originally isolated from the soil-dwelling actinobacterium Streptomyces pulveraceus strain found in Fukuchiyama, Japan. This Gram-positive, filamentous bacterium belongs to the prolific Streptomyces genus, renowned for producing structurally diverse bioactive secondary metabolites. The compound was first identified during antibiotic screening programs that sought novel microbial products with cytotoxic properties. Initial fermentation studies demonstrated that Streptomyces pulveraceus produces fostriecin as a specialized metabolite under specific culture conditions, typically during late logarithmic or stationary growth phases when nutritional resources become limited. This temporal production pattern aligns with the ecological role of secondary metabolites in microbial competition and survival [2] [6] [7].

Taxonomically, Streptomyces pulveraceus has been deposited in multiple international culture collections under accession numbers including ATCC 13875, DSM 41657, JCM 7545, and NBRC 3855, enabling standardized research across laboratories. Beyond fostriecin, this species also produces additional bioactive metabolites such as zygomycine, suggesting a chemically rich secondary metabolome. The ecological niche of Streptomyces pulveraceus in soil ecosystems highlights the importance of soil microbiomes as reservoirs for pharmacologically active compounds with potential human therapeutic applications [6].

Structural Classification and Chemical Taxonomy

Fostriecin [(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-((R)-6-oxo-3,6-dihydro-2H-pyran-2-yl)trideca-1,7,9,11-tetraen-4-yl dihydrogen phosphate] belongs to a distinctive class of phosphate-containing polyketide antibiotics characterized by extended polyene chains and functionalized lactone moieties. Chemically, it is classified as a type I polyketide synthase (PKS) derived natural product featuring a highly oxygenated, unsaturated 13-carbon chain with multiple stereogenic centers and a six-membered α,β-unsaturated lactone (2-pyrone) ring. This molecular architecture incorporates several critical functional groups: a C3 tertiary alcohol, a C4 phosphate monoester, allylic alcohols at C6 and C13, and a conjugated triene system that profoundly influences its biological activity and stability [2] [9].

Table 1: Fundamental Chemical Characteristics of Fostriecin

PropertySpecificationSignificance
Molecular FormulaC₁₉H₂₇O₉PDefines elemental composition
Molecular Weight430.390 g/molImpacts pharmacokinetic properties
Stereocenters4 defined chiral centers (C3, C4, C6, C15)Critical for biological activity and target interaction
Double Bonds4 E/Z configured (C1-C2, C7-C8, C9-C10, C11-C12)Influences molecular conformation and reactivity
Key Functional GroupsPhosphate monoester, α,β-unsaturated lactone, triene system, tertiary alcoholDetermines solubility, stability, and mechanism of action
Absolute Configuration3R, 4R, 6R, 15REssential for target specificity and potency

The molecule contains four stereogenic centers (C3, C4, C6, and C15) with defined absolute configurations and four geometrically constrained double bonds (C1=C2, C7=C8, C9=C10, and C11=C12) that adopt specific E or Z configurations. This precise spatial arrangement creates a three-dimensional structure essential for its selective interaction with biological targets. Fostriecin shares significant structural homology with other microbial metabolites including phoslactomycins and cytostatins, collectively forming a family of phosphorylated polyketides with similar biosynthetic origins and biological activities. These compounds typically feature a conserved phosphate group at C4 and a δ-lactone moiety, though fostriecin is distinguished by its unique triene configuration and C3 tertiary methyl group [2] [3] [9].

Biosynthetic Origins and Modifications

Fostriecin biosynthesis occurs through a sophisticated enzymatic assembly line encoded by a 73 kb gene cluster containing 21 open reading frames (ORFs) in Streptomyces pulveraceus. This cluster comprises six modular type I polyketide synthases (FosA-FosF) and seven post-PKS tailoring enzymes (FosG-FosM). The PKS machinery incorporates a loading module followed by eight extension modules that sequentially add malonyl or methylmalonyl extender units, generating a linear polyketide intermediate with specific reductions at each module:

  • Module 1: Incorporates malonyl-CoA with ketoreduction and dehydration forming a trans-double bond
  • Modules 2-3: Generate cis-double bonds through specific dehydratase activity
  • Module 4: Utilizes malonyl-CoA with ketoreduction
  • Module 5: Incorporates methylmalonyl-CoA with ketoreduction
  • Modules 6-8: Complete carbon chain assembly with final reductions

Following polyketide chain assembly, a thioesterase domain catalyzes chain release and lactonization. The nascent chain then undergoes precisely ordered post-PKS modifications:

  • Oxidation at C8: Catalyzed by cytochrome P450 monooxygenase FosJ
  • Phosphorylation at C9: Mediated by homoserine kinase FosH
  • Terminal oxidation at C18: Performed by cytochrome P450 FosK
  • Decarboxylative lactonization: Facilitated by NAD-dependent epimerase/dehydratase FosM, which eliminates malonyl ester to form the characteristic unsaturated lactone [1] [3] [4]

Table 2: Post-Polyketide Synthase Modification Enzymes in Fostriecin Biosynthesis

EnzymeClassificationCatalytic FunctionResulting Structural Feature
FosJCytochrome P450 monooxygenaseC-8 hydroxylationIntroduces secondary alcohol moiety
FosHHomoserine kinaseC-9 phosphorylationAdds phosphate group to carbon chain
FosKCytochrome P450 monooxygenaseC-18 terminal oxidationForms primary alcohol at chain terminus
FosMNAD-dependent epimerase/dehydrataseDecarboxylation and lactonizationCatalyzes malonyl ester removal and unsaturated lactone formation
FosGPutative hydroxylaseC-4 hydroxylationIntroduces hydroxyl group prior to phosphorylation

Notably, biochemical studies of mutant strains reveal that post-PKS modifications occur while the polyketide chain retains a C3 malonyl ester moiety, with lactone formation representing the terminal biosynthetic step. This malonylated intermediate appears to be a common feature in the biosynthesis of related compounds, providing insights for bioengineering approaches to generate novel analogues [3] [4].

Historical Context in Antitumor Research

Fostriecin emerged during a golden age of antibiotic discovery when researchers systematically screened microbial extracts for anticancer activity. Early preclinical evaluations demonstrated broad-spectrum in vitro cytotoxicity against numerous human cancer cell lines, including leukemia models (L1210, P388, HL-60, MOLT-4), lung carcinoma, breast adenocarcinoma, and ovarian cancer. This promising activity profile stimulated significant interest in its clinical development as an anticancer agent. However, research efforts were initially complicated by limited natural availability and the synthetic challenges posed by its intricate structure [2] [5] [8].

The elucidation of fostriecin's dual mechanism of action represented a pivotal advancement in its research history. In 1997, seminal research published in FEBS Letters established that fostriecin functions as a potent and selective inhibitor of serine/threonine protein phosphatases, exhibiting remarkable selectivity for protein phosphatase type 2A (PP2A; IC₅₀ = 3.2 nM) over protein phosphatase type 1 (PP1; IC₅₀ = 131 μM). This >40,000-fold selectivity distinguished it from other phosphatase inhibitors like okadaic acid and calyculin A, which show less discrimination between PP1 and PP2A. The discovery of this selective phosphatase inhibition provided a mechanistic foundation for understanding its cell cycle effects, particularly its ability to induce G₂/M arrest through hyperphosphorylation of key regulatory proteins [1].

Concurrently, research revealed fostriecin as an inhibitor of DNA topoisomerase II (Topo II), an essential enzyme for DNA replication and chromosome segregation. This inhibition occurs through a non-competitive mechanism distinct from classical Topo II poisons like etoposide. While the relative contributions of PP2A and Topo II inhibition to fostriecin's overall antitumor activity remain partially elucidated, evidence suggests that Topo II inhibition predominates at cytotoxic concentrations. Interestingly, tumor cell lines with reduced Topo II expression demonstrated preserved or enhanced sensitivity to fostriecin, suggesting alternative or complementary mechanisms contribute to its anticancer effects [8].

Fostriecin entered Phase I clinical trials in the late 1990s, representing a significant milestone in its development trajectory. These early human studies employed intravenous administration schedules (typically days 1-5 every 4 weeks) with doses escalating from 2 mg/m²/day to 20 mg/m²/day. While these trials provided initial human pharmacokinetic data, comprehensive development was hampered by chemical instability and supply limitations. Nevertheless, these clinical investigations confirmed that fostriecin could achieve potentially therapeutic concentrations in humans, validating decades of preclinical research [8] [9].

The historical investigation of fostriecin has stimulated several significant research directions beyond oncology, including cardiovascular research where it demonstrated cardioprotective effects in models of myocardial infarction. Studies published in Circulation (1998) revealed that fostriecin administration after ischemic onset could limit infarct size in animal models, suggesting protein phosphatase inhibition might represent a novel therapeutic strategy for ischemic injury. This unexpected application highlights how mechanistic studies of natural products can reveal fundamental biological processes with broad therapeutic implications [2].

Properties

CAS Number

87810-56-8

Product Name

Fostriecin

IUPAC Name

[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate

Molecular Formula

C19H27O9P

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2-,6-4+,8-5-,12-11+/t15-,16+,17+,19+/m0/s1

InChI Key

ZMQRJWIYMXZORG-DSWNLJKISA-N

SMILES

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O

Solubility

Water > 300 (mg/mL)
Methanol 20 (mg/mL)

Synonyms

CI 920
CI-920
fostriecin
PD 110161
PD-110,161

Canonical SMILES

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O

Isomeric SMILES

C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.